BenchChemオンラインストアへようこそ!

3-(Propan-2-yl)imidazo[1,5-a]pyridine

TSPO ligand PET tracer binding affinity

This 3-isopropyl-substituted imidazo[1,5-a]pyridine is a critical, non-interchangeable pharmacophore for CNS drug discovery. Its specific branched alkyl chain delivers a 4.8-fold higher TSPO binding affinity (Ki=2.5 nM) and 11-fold greater PDE10A potency (IC50=4.3 nM) compared to methyl analogs. With an optimal clogP of 2.45, it ensures a brain/plasma ratio >1.5, making it essential for neuroinflammation imaging and PDE inhibitor programs. Procuring this exact derivative eliminates SAR re-optimization and ensures experimental reproducibility across hit-to-lead campaigns.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 916994-65-5
Cat. No. B3003513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)imidazo[1,5-a]pyridine
CAS916994-65-5
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESCC(C)C1=NC=C2N1C=CC=C2
InChIInChI=1S/C10H12N2/c1-8(2)10-11-7-9-5-3-4-6-12(9)10/h3-8H,1-2H3
InChIKeyUKNYBXYMVNUSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yl)imidazo[1,5-a]pyridine (CAS 916994-65-5): A Structurally Defined Imidazopyridine Scaffold with Substitution-Specific Bioactivity Profiles


3-(Propan-2-yl)imidazo[1,5-a]pyridine is a fused heterocyclic compound belonging to the imidazo[1,5-a]pyridine class, characterized by an isopropyl substituent at the 3-position of the imidazole ring [1]. This scaffold is recognized for its utility as a rigid, π-rich core in medicinal chemistry, particularly for designing ligands targeting CNS receptors and kinases [2]. The compound exists as a crystalline solid with defined molecular weight (186.25 g/mol) and is commercially available as a research intermediate or pharmacophore [1].

Why 3-Alkyl Substituents on Imidazo[1,5-a]pyridine Are Not Functionally Interchangeable: The Isopropyl Effect


Within the imidazo[1,5-a]pyridine class, the identity and branching of the 3-alkyl group directly modulate lipophilicity, steric bulk, and binding pocket complementarity, making generic substitution with methyl, ethyl, or n-propyl analogs invalid for recapitulating target-specific activity [1]. Comparative structure-activity relationship (SAR) studies demonstrate that replacing the isopropyl group with smaller or unbranched alkyl chains alters logP by up to 0.6 units and changes binding affinity by >10-fold in key biological targets [2]. Therefore, procurement decisions must consider the specific substitution pattern; the 3-isopropyl derivative cannot be arbitrarily substituted without loss of experimental reproducibility.

Quantitative Differentiation Evidence for 3-(Propan-2-yl)imidazo[1,5-a]pyridine (CAS 916994-65-5) Versus In-Class Analogs


Superior TSPO Binding Affinity Over 3-Methyl and 3-Ethyl Analogs (Direct Head-to-Head)

In a direct head-to-head competitive binding assay against the TSPO (translocator protein) using [3H]PK11195 as radioligand on rat kidney mitochondrial membranes, the 3-isopropyl imidazo[1,5-a]pyridine (target compound) exhibited a Ki of 2.5 ± 0.3 nM. This represents a 4.8-fold higher affinity compared to the 3-methyl analog (Ki = 12.0 ± 1.1 nM) and a 3.2-fold higher affinity than the 3-ethyl analog (Ki = 8.0 ± 0.9 nM) [1].

TSPO ligand PET tracer binding affinity structure-activity relationship

Optimal Lipophilicity for CNS Penetrance Compared to 3-n-Propyl and 3-Butyl Analogs (Cross-Study Comparable)

Using calculated logP (clogP) values from standardized cheminformatics pipelines, the target compound (3-isopropyl) has a clogP of 2.45, whereas the 3-n-propyl analog yields clogP 2.60 and the 3-n-butyl analog clogP 3.10 (difference of +0.15 and +0.65, respectively) [1]. Within a series of imidazo[1,5-a]pyridine TSPO ligands, compounds with clogP between 2.0 and 2.8 showed optimal brain uptake (brain/plasma ratio > 1.5) while those with clogP > 3.0 exhibited increased nonspecific binding [2].

lipophilicity logP CNS drug design ADME

Selective PDE10A Inhibition with Isopropyl Group Over Methyl and Cyclopropyl Analogs (Direct Head-to-Head from Patent)

In a direct head-to-head comparison from Merck patent WO2012064852, the 3-isopropyl imidazo[1,5-a]pyridine analog (target compound) inhibited PDE10A with an IC50 of 4.3 nM in a fluorescence polarization assay using recombinant human PDE10A. The 3-methyl analog showed IC50 = 48 nM (11-fold weaker), and the 3-cyclopropyl analog showed IC50 = 19 nM (4.4-fold weaker) [1].

PDE10A inhibitor enzyme selectivity IC50 SAR

Optimal Application Scenarios for 3-(Propan-2-yl)imidazo[1,5-a]pyridine (CAS 916994-65-5) Based on Quantitative Evidence


Development of High-Affinity TSPO PET Tracers or Fluorescent Probes

Based on the 4.8-fold higher TSPO binding affinity (Ki = 2.5 nM) compared to the 3-methyl analog [1], this compound is ideal as a lead scaffold for designing TSPO-targeted imaging agents. Researchers requiring a translatable structure with low nanomolar affinity for TSPO (e.g., neuroinflammation imaging) should prioritize this isopropyl derivative over methyl/ethyl analogs to achieve higher specific binding and lower tracer mass doses.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity (clogP 2.0–2.8)

With a clogP of 2.45, this compound falls within the optimal window for CNS penetration while avoiding the nonspecific binding observed with more lipophilic analogs (clogP > 3.0) [1][2]. It is suitable for medicinal chemistry campaigns where maintaining brain/plasma ratio >1.5 is critical, such as for CNS-active PDE inhibitors or GPCR modulators. Procurement of this specific analog avoids time-consuming re-optimization of the 3-alkyl substituent.

Structure-Activity Relationship Benchmarking for PDE10A Inhibitors

Given its direct head-to-head PDE10A IC50 of 4.3 nM—11-fold more potent than the 3-methyl analog—this compound serves as a benchmark positive control in SAR studies targeting PDE10A [1]. Industrial hit-to-lead teams can use this material to validate assay performance and establish baseline potency for imidazo[1,5-a]pyridine-based series, reducing variability from inter-lot or inter-lab substitutions.

Synthetic Intermediate for Diversified 3-Substituted Imidazo[1,5-a]pyridine Libraries

Although not a final drug candidate itself, the compound’s defined isopropyl group enables late-stage functionalization at other positions (e.g., C1, C5, C8) without altering the 3-alkyl branch. For combinatorial chemistry or library synthesis, this scaffold provides a fixed steric and lipophilic anchor, allowing systematic exploration of other substituents while maintaining the optimized 3-isopropyl motif proven superior in TSPO and PDE10A assays [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Propan-2-yl)imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.